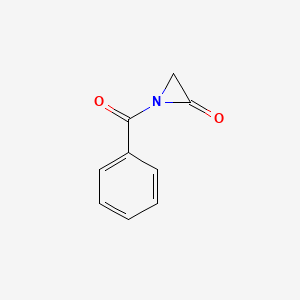
1-Benzoylaziridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoylaziridin-2-one is a heterocyclic organic compound that features a three-membered aziridine ring fused with a benzoyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzoylaziridin-2-one can be synthesized through several methods. One common approach involves the reaction of aziridine with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Aziridine and benzoyl chloride
Conditions: Basic medium, often using a base such as sodium hydroxide or potassium carbonate
Procedure: The aziridine is reacted with benzoyl chloride in the presence of a base, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
1-Benzoylaziridin-2-one undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often catalyzed by acids or bases.
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Catalysts: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide)
Major Products:
Ring-Opened Products: Depending on the nucleophile, products such as amides, alcohols, or thioethers can be formed.
Oxidized Products: Oxazolidinones and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzoylaziridin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial agents, is ongoing.
Industry: It is utilized in the development of new materials and as a precursor in polymer chemistry.
Wirkmechanismus
1-Benzoylaziridin-2-one can be compared with other aziridine derivatives and benzoyl-containing compounds:
Aziridine: Similar in structure but lacks the benzoyl group, making it less reactive in certain contexts.
Benzoyl Chloride: Contains the benzoyl group but lacks the aziridine ring, limiting its reactivity to electrophilic substitution.
Oxazolidinones: These compounds are structurally related but contain a five-membered ring, offering different reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
- Aziridine
- Benzoyl Chloride
- Oxazolidinones
1-Benzoylaziridin-2-one stands out due to its unique combination of the aziridine ring and benzoyl group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
76345-43-2 |
|---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-benzoylaziridin-2-one |
InChI |
InChI=1S/C9H7NO2/c11-8-6-10(8)9(12)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
HXLDVHOVTFPGBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















